12- to 13-Fold Higher Potency in Calcium Channel Binding and Functional Vasodilation Versus (R)-(+)-Felodipine
(S)-(-)-Felodipine exhibits a potency ratio of 12 for calcium channel binding displacement and 13 for inhibition of thromboxane-induced coronary vasoconstriction compared to the (R)-(+)-enantiomer [1]. The study utilized stereoselectively synthesized enantiomers with less than 1% cross-contamination [1].
| Evidence Dimension | Potency ratio in calcium channel binding and functional vasodilation assays |
|---|---|
| Target Compound Data | (S)-(-)-Felodipine: potency set as reference (ratio = 1) |
| Comparator Or Baseline | (R)-(+)-Felodipine: relative potency ratio = 0.08-0.077 |
| Quantified Difference | Binding ratio = 12; Vasoconstriction inhibition ratio = 13 |
| Conditions | Displacement of (+)-[3H]isradipine from guinea pig skeletal muscle T-tubule membranes; Inhibition of U-46619-induced coronary vasoconstriction in guinea pig Langendorff hearts |
Why This Matters
Demonstrates that the (S)-(-)-enantiomer is the primary driver of the pharmacological effect; use of the racemate requires double the dose for equivalent calcium channel blockade, impacting experimental design and data interpretation.
- [1] Eltze M, Boer R, Sanders KH, Boss H, Ulrich WR, Flockerzi D. Stereoselective inhibition of thromboxane-induced coronary vasoconstriction by 1,4-dihydropyridine calcium channel antagonists. Chirality. 1990;2(4):233-40. PMID: 1964575. View Source
